molecular formula C5H8ClNO B13886375 Pyrrolidine-2-carbonyl chloride CAS No. 64154-87-6

Pyrrolidine-2-carbonyl chloride

Cat. No.: B13886375
CAS No.: 64154-87-6
M. Wt: 133.57 g/mol
InChI Key: VTVJMWZZVJSEMO-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides. It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phosgene (carbonyl chloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out by treating pyrrolidine-2-carboxylic acid with thionyl chloride, resulting in the formation of this compound and sulfur dioxide (SO₂) as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using phosgene or thionyl chloride. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrrolidine-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to pyrrolidine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: This reaction is usually performed in aqueous conditions, often with a mild acid or base to facilitate the process.

    Reduction: Reducing agents like LiAlH₄ are used in anhydrous conditions, typically in an ether solvent such as diethyl ether or THF.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Pyrrolidine-2-carboxylic acid: Formed from hydrolysis.

    Pyrrolidine-2-methanol: Formed from reduction.

Scientific Research Applications

Pyrrolidine-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of pyrrolidine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of bioactive molecules.

    Pyrrolidine-2-one: Another derivative of pyrrolidine with applications in medicinal chemistry.

    Prolinol: A derivative used in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

Pyrrolidine-2-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis, particularly in the modification of biomolecules and the synthesis of complex organic compounds.

Properties

IUPAC Name

pyrrolidine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJMWZZVJSEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495307
Record name Prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64154-87-6
Record name Prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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